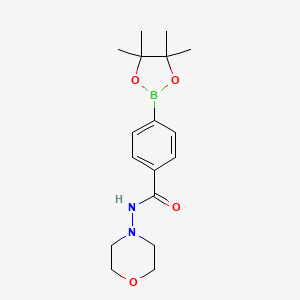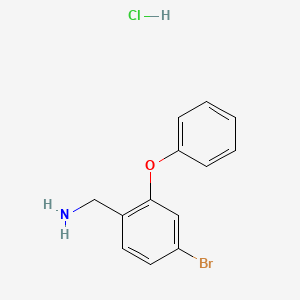![molecular formula C11H16ClN3O2 B1525856 [1-(6-Aminopyridine-2-carbonyl)pyrrolidin-2-yl]methanol hydrochloride CAS No. 1334148-38-7](/img/structure/B1525856.png)
[1-(6-Aminopyridine-2-carbonyl)pyrrolidin-2-yl]methanol hydrochloride
Descripción general
Descripción
“[1-(6-Aminopyridine-2-carbonyl)pyrrolidin-2-yl]methanol hydrochloride” is a chemical compound with the CAS Number: 1334148-38-7 . It has a molecular weight of 257.72 . The IUPAC name for this compound is {1-[(6-amino-2-pyridinyl)carbonyl]-2-pyrrolidinyl}methanol hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H15N3O2.ClH/c12-10-5-1-4-9(13-10)11(16)14-6-2-3-8(14)7-15;/h1,4-5,8,15H,2-3,6-7H2,(H2,12,13);1H . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties are not available in the retrieved data.Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
A study by Mitsumoto and Nitta (2004) discusses the synthesis and properties of novel compounds related to the chemical structure of interest, demonstrating applications in autorecycling oxidation of amines and alcohols under aerobic and photoirradiation conditions. This process highlights the potential utility of these compounds in synthetic organic chemistry, particularly in the oxidation of benzylamines and benzyl alcohol to yield corresponding carbonyl compounds with high efficiency under specific conditions (Mitsumoto & Nitta, 2004).
Catalytic Applications
Sammakia and Hurley (2000) explored the use of 2-acyl-4-aminopyridines as catalysts for the hydroxyl-directed methanolysis of esters, demonstrating the chemical's potential in enhancing selectivities for specific ester transformations. This work suggests the role of such compounds in facilitating targeted ester methanolysis, a crucial reaction in pharmaceutical and fine chemical manufacturing (Sammakia & Hurley, 2000).
Corrosion Inhibition
Ech-chihbi et al. (2019) evaluated the performance of imidazopyridine derivatives, chemically similar to the compound , as corrosion inhibitors for carbon steel in acidic media. This research underlines the potential application of such compounds in protecting metals against corrosion, an essential aspect of material science and engineering (Ech-chihbi et al., 2019).
Photocatalytic Activities
Bachmann et al. (2013) synthesized ligands related to the pyridine-pyrrolidine chemical family and investigated their complexes with 3d element cations for photocatalytic water reduction activities. This study illustrates the potential use of such compounds in developing photocatalysts for sustainable hydrogen production from water, contributing to the field of renewable energy (Bachmann et al., 2013).
Electrochemical CO2 Reduction
Barton Cole et al. (2015) examined the catalytic ability of substituted pyridiniums, akin to the structural framework of the compound of interest, in electrochemically reducing carbon dioxide to methanol. This research points towards the utility of such chemical structures in catalyzing CO2 reduction, a critical process in addressing carbon emission challenges (Barton Cole et al., 2015).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
(6-aminopyridin-2-yl)-[2-(hydroxymethyl)pyrrolidin-1-yl]methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2.ClH/c12-10-5-1-4-9(13-10)11(16)14-6-2-3-8(14)7-15;/h1,4-5,8,15H,2-3,6-7H2,(H2,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOENCABBJKXETQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=NC(=CC=C2)N)CO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1334148-38-7 | |
| Record name | Methanone, (6-amino-2-pyridinyl)[2-(hydroxymethyl)-1-pyrrolidinyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1334148-38-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-cyano-3-(dimethylamino)-N-[(4-methylphenyl)methyl]prop-2-enamide](/img/structure/B1525775.png)







![3-[4-(2-Chloroacetyl)phenyl]-1,3-oxazolidin-2-one](/img/structure/B1525790.png)
![3-[(Propan-2-ylsulfanyl)methyl]aniline](/img/structure/B1525792.png)

